Cas no 34583-34-1 ((3S)-1-Azabicyclo2.2.2octan-3-ol)

(3S)-1-Azabicyclo[2.2.2]octan-3-ol is a chiral bicyclic tertiary alcohol with a rigid azabicyclic scaffold, making it a valuable intermediate in organic synthesis and pharmaceutical applications. Its stereospecific (3S) configuration and constrained structure enhance its utility in asymmetric synthesis, particularly for the development of bioactive compounds. The compound’s bicyclic framework contributes to stability and selectivity in reactions, while the hydroxyl group provides a versatile handle for further functionalization. It is commonly employed in the synthesis of ligands, catalysts, and pharmacologically active molecules, including nicotinic receptor modulators. High purity and well-defined stereochemistry ensure reproducibility in research and industrial applications.
(3S)-1-Azabicyclo2.2.2octan-3-ol structure
34583-34-1 structure
Product Name:(3S)-1-Azabicyclo2.2.2octan-3-ol
CAS No:34583-34-1
MF:C7H13NO
MW:127.184221982956
CID:54269
PubChem ID:736411
Update Time:2025-08-04

(3S)-1-Azabicyclo2.2.2octan-3-ol Chemical and Physical Properties

Names and Identifiers

    • (S)-Quinuclidin-3-ol
    • (3S)-1-Azabicyclo[2.2.2]octan-3-ol
    • (S)-(+)-3-Quinuclidinol
    • S-(+)-Quinuclidinol
    • S-Quinuclidin-3-ol
    • (S)-(+)-3-Hydroxyquinuclidine
    • (S)-3-Quinuclidinol. Hydrochloride
    • 1-Azabicyclo[2.2.2]octan-3-ol,(S)-
    • (+)-Quinuclidin-3-ol
    • (3S)-(+)-Quinuclidin-3-ol
    • (3S)-Quinuclidin-3-ol
    • (S)-(+)-1-Azabicyclo[2.2.2]octan-3-ol
    • (S)-(+)-Azabicyclo[2.2.2]octane-3-ol
    • (S)-1-Azabicyclo[2.2.2]octan-3-ol
    • (S)-3-Hydroxyquinuclidine
    • (S)-3-Quinuclidinol
    • S-3-quinuclidinol
    • (S)-3-Quinuclidol
    • (+)-3-quinuclidinol
    • 2XEB6A770I
    • S-(+)-3-QUINUCLIDINOL
    • 1-Azabicyclo[2.2.2]octan-3-ol, (3S)-
    • 1-Azabicyclo(2.2.2)octan-3-ol, (3S)-
    • 3-Quinuclidinol, (+)-
    • C7H13NO
    • l-3-Quinuclidinol
    • PubChem21115
    • (3S)-3-Quinuclidinol
    • (S)-(+)-1-Azabicyclo(2.2.2)octan-3-ol
    • 3-(s)-hydroxy-quinuclid
    • AKOS022172788
    • A852179
    • SCHEMBL74513
    • IVLICPVPXWEGCA-SSDOTTSWSA-N
    • (-)- (8CI)
    • (3S)-3-hydroxy-1-azabicyclo[2.2.2]octane
    • (S)-(-)-1-Azabicyclo[2.2.2]octan-3-ol
    • AKOS006343987
    • (S)-(-)-quinuclidin-3-ol
    • W-202415
    • CS-13183
    • AC-26498
    • UNII-2XEB6A770I
    • (-)-3-Quinuclidinol
    • CS-B0279
    • 34583-34-1
    • AC-26497
    • 3-(s)-hydroxy-quinuclidine
    • (3S)-1-Azabicyclo[2.2.2]octan-3-ol ((3S)-3-Quinuclidinol)
    • PD060384
    • MFCD00211252
    • S-(+)-3-Hydroxy quinuclidine
    • Q27255758
    • (3S)-1-Azabicyclo2.2.2octan-3-ol
    • MDL: S192874
    • Inchi: 1S/C7H13NO/c9-7-5-8-3-1-6(7)2-4-8/h6-7,9H,1-5H2/t7-/m1/s1
    • InChI Key: IVLICPVPXWEGCA-SSDOTTSWSA-N
    • SMILES: O[C@@H]1CN2CCC1CC2

Computed Properties

  • Exact Mass: 127.09979
  • Monoisotopic Mass: 127.1
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 9
  • Rotatable Bond Count: 0
  • Complexity: 108
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 23.5
  • XLogP3: 0.2

Experimental Properties

  • Color/Form: No data available
  • Density: 1.1±0.1 g/cm3
  • Melting Point: No data available
  • Boiling Point: 206.9±23.0 °C at 760 mmHg
  • Flash Point: 97.7±21.3 °C
  • Refractive Index: 1.549
  • PSA: 23.47
  • LogP: 0.01080

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(3S)-1-Azabicyclo2.2.2octan-3-ol Suppliers

Tiancheng Chemical (Jiangsu) Co., Ltd
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(CAS:34583-34-1)S-3-奎宁环醇
Order Number:LE26057582
Stock Status:in Stock
Quantity:25KG,200KG,1000KG
Purity:99%
Pricing Information Last Updated:Friday, 20 June 2025 12:54
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Additional information on (3S)-1-Azabicyclo2.2.2octan-3-ol

(3S)-1-Azabicyclo[2.2.2]octan-3-ol: A Comprehensive Overview

(3S)-1-Azabicyclo[2.2.2]octan-3-ol, also known by its CAS number 34583-34-1, is a bicyclic amine alcohol with a unique structural arrangement that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound belongs to the class of azabicyclic compounds, which are characterized by the presence of a nitrogen atom within a bicyclic framework. The molecule's structure consists of a bicyclo[2.2.2]octane skeleton, with the nitrogen atom at position 1 and a hydroxyl group at position 3 in the S configuration.

The synthesis of (3S)-1-Azabicyclo[2.2.2]octan-3-ol involves multi-step organic reactions, often utilizing ring-closing techniques or stereoselective methods to achieve the desired stereochemistry at the hydroxyl-bearing carbon. Recent advancements in asymmetric catalysis have enabled more efficient and enantioselective syntheses of this compound, making it more accessible for research and potential commercial applications.

From a pharmacological perspective, (3S)-1-Azabicyclo[2.2.2]octan-3-ol has been studied for its potential as a chiral building block in drug design. Its rigid bicyclic structure provides an ideal platform for exploring molecular interactions with biological targets, such as enzymes or receptors. Recent studies have highlighted its role in modulating enzyme activity, particularly in the context of kinase inhibitors and protease inhibitors, where its stereochemistry plays a crucial role in determining binding affinity and selectivity.

In addition to its pharmacological applications, (3S)-1-Azabicyclo[2.2.2]octan-3-ol has been investigated for its potential in materials science, particularly as a chiral catalyst or ligand in asymmetric synthesis. Its ability to induce asymmetry in chemical reactions has been leveraged in the development of enantioselective processes for producing complex organic molecules, which is of great interest to the pharmaceutical and agrochemical industries.

Recent research has also explored the metabolic fate of (3S)-1-Azabicyclo[2.2.2]octan-3-ol in vivo, shedding light on its pharmacokinetics and biotransformation pathways. Studies using advanced analytical techniques, such as mass spectrometry and nuclear magnetic resonance (NMR), have provided insights into how this compound is absorbed, distributed, metabolized, and excreted within biological systems.

Moreover, computational chemistry approaches have been employed to predict the physicochemical properties and toxicity profile of (3S)-1-Azabicyclo[2.2.2]octan-3-ol. These studies utilize molecular modeling tools to assess parameters such as solubility, lipophilicity, and protein binding affinity, which are critical for determining its suitability as a drug candidate.

In summary, (3S)-1-Azabicyclo[2.2.2]octan-3-ol is a versatile compound with promising applications across multiple disciplines within chemistry and biology. Its unique structure, coupled with recent advances in synthesis and characterization techniques, positions it as a valuable tool for researchers seeking to develop novel therapeutic agents or advanced materials.

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Tiancheng Chemical (Jiangsu) Co., Ltd
(CAS:34583-34-1)S-3-奎宁环醇
LE26057582
Purity:99%
Quantity:25KG,200KG,1000KG
Price ($):Inquiry
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